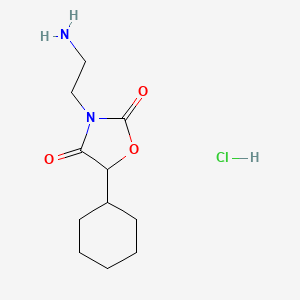![molecular formula C11H15N5 B8048507 N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine](/img/structure/B8048507.png)
N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine is a chemical compound characterized by its unique structure, which includes a triazole ring and a benzene-1,3-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine typically involves the reaction of 5-propyl-1H-[1,2,4]triazol-3-ylamine with benzene-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with continuous monitoring of reaction parameters. The use of advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparación Con Compuestos Similares
N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine is unique due to its specific structural features. Similar compounds include:
1H-1,2,4-Triazole-3-amine, 1-propyl-
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
(5-propyl-1H-1,2,4-triazol-3-yl)hydrazine
These compounds share the triazole ring but differ in their substituents and functional groups, leading to variations in their properties and applications.
Propiedades
IUPAC Name |
3-N-(5-propyl-1H-1,2,4-triazol-3-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-4-10-14-11(16-15-10)13-9-6-3-5-8(12)7-9/h3,5-7H,2,4,12H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCBMBUPUCAKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)NC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
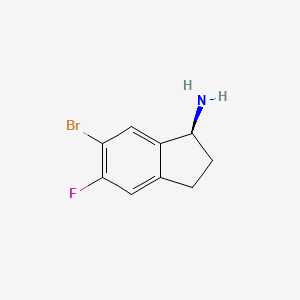
![(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B8048435.png)
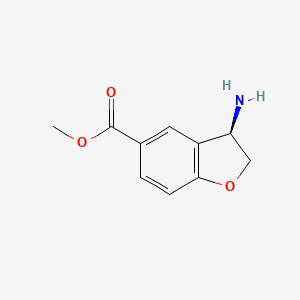
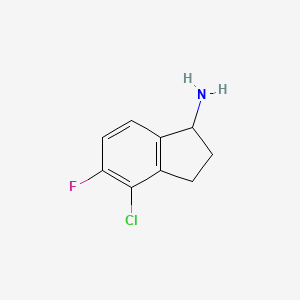
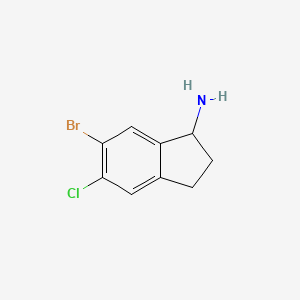
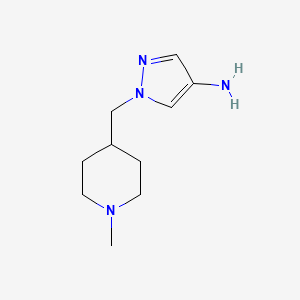
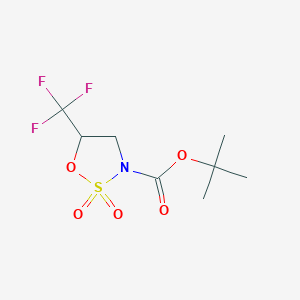
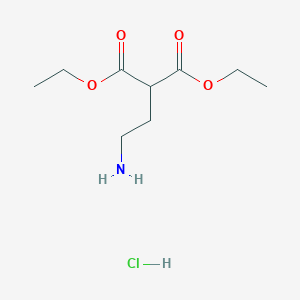
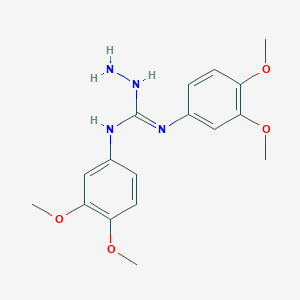
![3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid](/img/structure/B8048499.png)
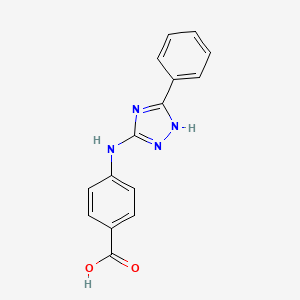
![N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine](/img/structure/B8048508.png)
![[4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine](/img/structure/B8048509.png)
